Superior Therapeutic Index in Anti-HIV Activity Relative to Ursolic Acid and Oleanolic Acid
In a direct head-to-head comparison using H9 lymphocyte cells acutely infected with HIV-1, pomolic acid demonstrated a superior therapeutic index compared to its closest structural analogs, ursolic acid and oleanolic acid. Pomolic acid exhibited an EC50 of 1.4 µg/mL and an IC50 of 23.8 µg/mL, resulting in a therapeutic index of 16.6. In contrast, ursolic acid showed a lower therapeutic index of 3.3, primarily due to higher cytotoxicity (IC50 6.5 µg/mL), while oleanolic acid had an intermediate therapeutic index of 12.8 [1]. This indicates that pomolic acid provides a wider safety margin between antiviral efficacy and host cell toxicity, a critical parameter for hit-to-lead prioritization.
| Evidence Dimension | Anti-HIV-1 Therapeutic Index (IC50/EC50) |
|---|---|
| Target Compound Data | EC50: 1.4 µg/mL; IC50: 23.8 µg/mL; TI: 16.6 |
| Comparator Or Baseline | Ursolic acid (TI: 3.3; EC50: 2.0 µg/mL; IC50: 6.5 µg/mL); Oleanolic acid (TI: 12.8; EC50: 1.7 µg/mL; IC50: 21.8 µg/mL) |
| Quantified Difference | Pomolic acid TI is 5.0-fold higher than ursolic acid and 1.3-fold higher than oleanolic acid |
| Conditions | Acutely infected H9 lymphocyte cells; HIV-1 replication assay |
Why This Matters
For procurement in antiviral drug discovery, a higher therapeutic index directly translates to a more favorable safety profile, reducing the risk of compound attrition due to host cell toxicity in downstream assays.
- [1] Kashiwada Y, Wang HK, Nagao T, et al. Anti-AIDS agents. 30. Anti-HIV activity of oleanolic acid, pomolic acid, and structurally related triterpenoids. J Nat Prod. 1998;61(9):1090-1095. doi:10.1021/np9800710 View Source
